3-Acetoxy-6-bromo-indole-4-methylcarboxylate
Overview
Description
3-Acetoxy-6-bromo-indole-4-methylcarboxylate is a chemical compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-6-bromo-indole-4-methylcarboxylate typically involves the acetylation of 6-bromo-indole-4-methylcarboxylate. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-6-bromo-indole-4-methylcarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 3-acetoxy-indole-4-methylcarboxylate.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: 3-Acetoxy-indole-4-methylcarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-6-bromo-indole-4-methylcarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Acetoxy-6-bromo-indole-4-methylcarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-indole-4-methylcarboxylate: Lacks the bromo group, leading to different reactivity and biological activity.
6-Bromo-indole-4-methylcarboxylate: Lacks the acetoxy group, affecting its solubility and reactivity.
3-Acetoxy-5-bromo-indole-4-methylcarboxylate: Similar structure but with the bromo group at a different position, leading to different chemical and biological properties.
Uniqueness
3-Acetoxy-6-bromo-indole-4-methylcarboxylate is unique due to the presence of both the acetoxy and bromo groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-acetyloxy-6-bromo-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-6(15)18-10-5-14-9-4-7(13)3-8(11(9)10)12(16)17-2/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFQINSPINWINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=CC(=CC(=C21)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220853 | |
Record name | Methyl 3-(acetyloxy)-6-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-87-2 | |
Record name | Methyl 3-(acetyloxy)-6-bromo-1H-indole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(acetyloxy)-6-bromo-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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